molecular formula C21H17NO6S B263157 Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Numéro de catalogue B263157
Poids moléculaire: 411.4 g/mol
Clé InChI: DCLWKYPBDWXHFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. The inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to protect against neurodegeneration by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to improve insulin sensitivity in diabetic mice, making it a potential therapeutic agent for diabetes.

Mécanisme D'action

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream substrates. GSK-3β is involved in several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell growth and differentiation. Inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate leads to the stabilization of β-catenin, which activates downstream signaling pathways that regulate cell proliferation and survival. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3α (GSK-3α), which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several biochemical and physiological effects that have been studied in various scientific research applications. In cancer cells, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate induces apoptosis by inhibiting GSK-3β, which activates downstream signaling pathways that regulate cell survival and proliferation. In neurodegenerative diseases, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate protects against neuronal damage by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In diabetes, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate improves insulin sensitivity by regulating glucose metabolism and reducing inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity and stability. The compound is readily available from commercial sources and can be synthesized in-house using established protocols. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has a well-characterized mechanism of action and has been extensively studied in various scientific research applications. However, there are also some limitations to the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to inhibit the activity of other kinases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in scientific research applications. One potential direction is the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate as a therapeutic agent for cancer treatment. The compound has been shown to induce apoptosis in cancer cells and has potential as a targeted therapy for specific types of cancer. Another potential direction is the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in neurodegenerative diseases, such as Parkinson's disease. The compound has been shown to protect against neuronal damage and has potential as a neuroprotective agent. Finally, the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in diabetes is another potential future direction. The compound has been shown to improve insulin sensitivity and has potential as a therapeutic agent for diabetes.

Méthodes De Synthèse

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate involves several steps that require expertise in organic chemistry. The first step involves the preparation of 2-thiophenecarboxylic acid, which is then reacted with ethyl 4-bromobenzoate to obtain ethyl 3-(2-thienylcarbonyl)benzoate. The next step involves the reaction of this compound with o-phenylenediamine to obtain ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate. The final step involves the purification of the compound using column chromatography. The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been optimized to obtain high yields and purity, making it suitable for scientific research applications.

Propriétés

Nom du produit

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Formule moléculaire

C21H17NO6S

Poids moléculaire

411.4 g/mol

Nom IUPAC

ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C21H17NO6S/c1-2-25-21(24)13-5-7-16(15(10-13)22-20(23)19-4-3-9-29-19)28-14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,22,23)

Clé InChI

DCLWKYPBDWXHFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4

SMILES canonique

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.